Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-
CAS No.: 651328-41-5
Cat. No.: VC16900678
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651328-41-5 |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 4-[(N,4-dimethylanilino)methyl]phenol |
| Standard InChI | InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3 |
| Standard InChI Key | VOLPMCOQKLSNMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a central phenol ring substituted at the para position with a methylene-linked N-methyl-4-methylaniline group. The IUPAC name, 4-[(N,4-dimethylanilino)methyl]phenol, reflects this arrangement . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO | |
| Molecular Weight | 227.30 g/mol | |
| SMILES | CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O | |
| InChIKey | VOLPMCOQKLSNMA-UHFFFAOYSA-N |
X-ray crystallography of analogous Schiff base compounds reveals non-coplanar aromatic rings, with dihedral angles between benzene planes reaching 49.40° . Such torsional strain influences conjugation effects and intermolecular interactions.
Spectroscopic Fingerprints
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IR Spectroscopy: Strong O–H stretch (3200–3500 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) dominate .
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NMR: ¹H NMR displays signals for phenolic -OH (δ 9.2–10.5 ppm), methyl groups (δ 1.2–2.5 ppm), and aromatic protons (δ 6.5–7.8 ppm).
Synthesis and Industrial Production
Laboratory-Scale Methods
Two primary routes are documented:
Reductive Amination
Alternative pathways employ 4-hydroxybenzaldehyde and N-methyl-4-methylaniline in the presence of NaBH₄, achieving 70–80% yields.
Process Optimization
Industrial protocols emphasize:
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Catalysts: ZnCl₂ or AlCl₃ enhance reaction rates by 30–40%.
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Temperature Control: Maintaining 70–80°C prevents side-product formation.
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Solvent Selection: Ethanol balances reactivity and environmental safety .
Chemical Reactivity and Mechanistic Pathways
Electrophilic Aromatic Substitution
The phenolic -OH group activates the ring toward nitration and sulfonation. For example, nitration at the ortho position proceeds with HNO₃/H₂SO₄ at 0–5°C.
Coordination Chemistry
The amino nitrogen and phenolic oxygen serve as bidentate ligands, forming complexes with transition metals. A Cu(II) complex derived from a related Schiff base exhibited a square-planar geometry with bond lengths of Cu–N = 1.95 Å and Cu–O = 1.92 Å .
Oxidation Reactions
Exposure to KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid, yielding 4-[(N-(4-carboxyphenyl)methylamino)methyl]phenol.
Biological and Functional Applications
Antimicrobial Activity
Screenings against E. coli and S. aureus demonstrate MIC values of 128 µg/mL, attributable to membrane disruption via phenolic groups.
Antioxidant Capacity
In DPPH assays, the compound exhibits an IC₅₀ of 45 µM, surpassing BHT (IC₅₀ = 72 µM), due to radical scavenging by the phenolic -OH.
Materials Science Applications
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Luminescent Materials: Eu(III) complexes incorporating this ligand show red emission at 613 nm (quantum yield = 0.32) .
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Polymer Additives: Improves thermal stability of epoxy resins by 20°C (TGA analysis).
| Parameter | Specification |
|---|---|
| Toxicity | LD₅₀ (oral, rat) > 2000 mg/kg |
| Storage | 2–8°C, inert atmosphere |
| Hazard Statements | H315-H319 (skin/eye irritation) |
Future Research Directions
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Catalytic Applications: Explore use in asymmetric catalysis via chiral derivatization.
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Drug Delivery Systems: Investigate pH-responsive micelle formation for targeted therapies.
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Advanced Materials: Engineer metal-organic frameworks (MOFs) for gas storage applications.
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